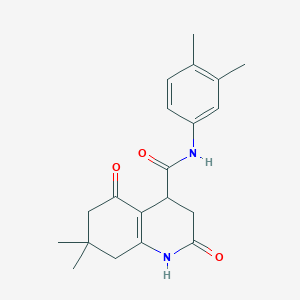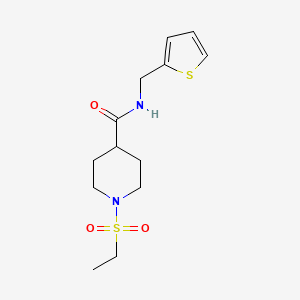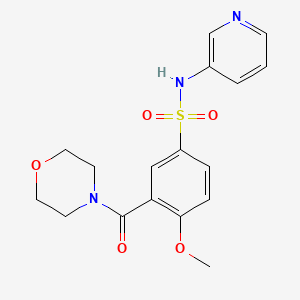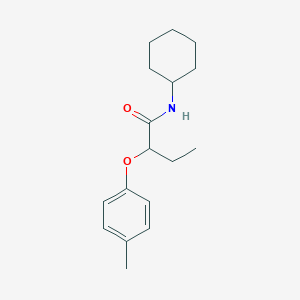![molecular formula C12H10N6 B4424208 4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4424208.png)
4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine
Descripción general
Descripción
4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine, also known as PTP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatases (4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridines), which are enzymes that regulate various cellular processes. 4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridines are involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting the activity of 4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridines, this compound can modulate these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2). In neurons, this compound protects against oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In addition, this compound has been shown to modulate the activity of ion channels and receptors in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine has several advantages for lab experiments. It is easy to synthesize and has high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in cell-based experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine. One direction is to study its potential applications in the field of cancer immunotherapy. This compound has been shown to modulate the activity of immune cells, and it may have potential as an immunomodulatory agent. Another direction is to study its potential applications in the field of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and it may have potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective properties and can protect neurons from oxidative stress and inflammation. In addition, this compound has been studied for its potential applications in the field of materials science. It can be used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
4-[2-(pyridin-4-ylmethyl)tetrazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-5-13-6-2-10(1)9-18-16-12(15-17-18)11-3-7-14-8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPSMBXZSDVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2N=C(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)





![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)

![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)
